molecular formula C24H22N2O5 B12019932 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769142-92-9

3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12019932
CAS No.: 769142-92-9
M. Wt: 418.4 g/mol
InChI Key: QCFHJFHBHGUYSH-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-methylphenol with acetic anhydride to form 4-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 4-methylphenyl hydrazine. The next step involves the reaction of this intermediate with 2-(4-methoxybenzoyl)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its unique arrangement of functional groups makes it valuable for specific research applications .

Properties

CAS No.

769142-92-9

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H22N2O5/c1-17-6-10-21(11-7-17)30-16-23(27)26-25-15-18-4-3-5-22(14-18)31-24(28)19-8-12-20(29-2)13-9-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

QCFHJFHBHGUYSH-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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